molecular formula C9H13BrO B14613115 6-Bromo-3,5,5-trimethylcyclohex-2-en-1-one CAS No. 58898-37-6

6-Bromo-3,5,5-trimethylcyclohex-2-en-1-one

Cat. No.: B14613115
CAS No.: 58898-37-6
M. Wt: 217.10 g/mol
InChI Key: BAJVUVHQOQFKIL-UHFFFAOYSA-N
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Description

6-Bromo-3,5,5-trimethylcyclohex-2-en-1-one is a brominated derivative of 3,5,5-trimethylcyclohex-2-en-1-one. This compound is characterized by the presence of a bromine atom at the 6th position of the cyclohexene ring. It is a versatile compound used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,5,5-trimethylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the bromination of 3,5,5-trimethylcyclohex-2-en-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination or side reactions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,5,5-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,5,5-trimethylcyclohex-2-en-1-one.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution: Formation of various substituted cyclohexenones.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 3,5,5-trimethylcyclohex-2-en-1-one.

Scientific Research Applications

6-Bromo-3,5,5-trimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic or nucleophilic interactions, influencing the reactivity of the compound. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5,5-Trimethylcyclohex-2-en-1-one: The parent compound without the bromine atom.

    6-Chloro-3,5,5-trimethylcyclohex-2-en-1-one: A chlorinated derivative with similar reactivity.

    6-Iodo-3,5,5-trimethylcyclohex-2-en-1-one: An iodinated analogue with distinct properties.

Uniqueness

6-Bromo-3,5,5-trimethylcyclohex-2-en-1-one is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom enhances the compound’s electrophilicity, making it a valuable intermediate in various chemical reactions. Additionally, the brominated compound may exhibit different biological activities compared to its non-brominated or other halogenated analogues.

Properties

CAS No.

58898-37-6

Molecular Formula

C9H13BrO

Molecular Weight

217.10 g/mol

IUPAC Name

6-bromo-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C9H13BrO/c1-6-4-7(11)8(10)9(2,3)5-6/h4,8H,5H2,1-3H3

InChI Key

BAJVUVHQOQFKIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(C(C1)(C)C)Br

Origin of Product

United States

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